molecular formula C13H18N2O B1505489 (R)-3-amino-1-benzylazepan-2-one

(R)-3-amino-1-benzylazepan-2-one

Cat. No.: B1505489
M. Wt: 218.29 g/mol
InChI Key: WUBFFASJCUPUCX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-amino-1-benzylazepan-2-one is a chiral azepane derivative characterized by a seven-membered lactam ring (azepan-2-one) substituted with a benzyl group at position 1 and an amino group at position 3 in the (R)-configuration. Its molecular formula is C₁₂H₁₆N₂O, with a molar mass of 204.27 g/mol (calculated from structural data). This compound is commercially available as a research chemical, primarily employed as a synthetic intermediate in pharmaceutical development, particularly for bioactive molecules such as antibiotics, peptide analogs, and receptor-targeted drugs .

Its chirality further makes it valuable in enantioselective synthesis. Suppliers like LEAPChem and Chengdu Firster Pharmaceutical Co., Ltd. highlight its role in supporting drug discovery pipelines .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(3R)-3-amino-1-benzylazepan-2-one

InChI

InChI=1S/C13H18N2O/c14-12-8-4-5-9-15(13(12)16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m1/s1

InChI Key

WUBFFASJCUPUCX-GFCCVEGCSA-N

Isomeric SMILES

C1CCN(C(=O)[C@@H](C1)N)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(=O)C(C1)N)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

(R)-3-amino-1-ethylhexahydro-2H-azepin-2-one

Molecular Formula: C₈H₁₆N₂O Molar Mass: 156.23 g/mol Substituents: Ethyl group at position 1, amino group at position 3 (R-configuration). Key Differences:

  • The ethyl group (vs. benzyl) reduces steric bulk and aromaticity, likely decreasing lipophilicity.
  • Smaller molar mass (156.23 vs. 204.27) may enhance solubility in polar solvents. Applications: Used as a precursor for non-aromatic bioactive molecules, such as antimicrobial agents. Its simpler structure facilitates scalable synthesis but limits versatility in aromatic interaction-driven drug design .

(R)-3-amino-1-benzylpiperidine

Molecular Formula: C₁₂H₁₈N₂ Molar Mass: 190.28 g/mol Substituents: Benzyl group at position 1, amino group at position 3 (R-configuration). Key Differences:

  • Six-membered piperidine ring (vs.
  • Higher basicity due to the absence of electron-withdrawing lactam oxygen.
    Applications : Preferred in alkaloid synthesis and CNS-targeted drugs where rigidity and basicity are critical. The lack of a ketone simplifies reduction steps in synthesis .

Structural and Functional Comparison Table

Compound Molecular Formula Molar Mass (g/mol) Ring Size Key Functional Groups Primary Applications
(R)-3-amino-1-benzylazepan-2-one C₁₂H₁₆N₂O 204.27 7-membered Lactam, benzyl, amino Antibiotics, peptide analogs
(R)-3-amino-1-ethylazepan-2-one C₈H₁₆N₂O 156.23 7-membered Lactam, ethyl, amino Antimicrobial intermediates
(R)-3-amino-1-benzylpiperidine C₁₂H₁₈N₂ 190.28 6-membered Piperidine, benzyl, amino Alkaloids, CNS drugs

Research Findings and Implications

  • Bioactivity: The benzyl group in this compound enhances interactions with aromatic residues in enzyme active sites, a feature absent in its ethyl-substituted analog .
  • Synthetic Flexibility : The lactam ring in azepan-2-one derivatives allows for selective functionalization (e.g., ring-opening reactions), whereas piperidine derivatives are more suited for N-alkylation or acylation .
  • Safety: All three compounds require stringent handling due to reactive amino and aryl groups. Proper PPE and ventilation are mandatory to avoid dermal or respiratory exposure .

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